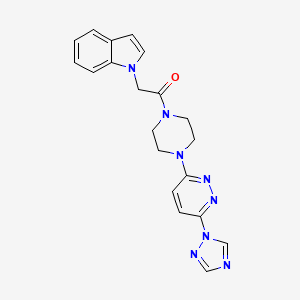

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-indol-1-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N8O/c29-20(13-27-8-7-16-3-1-2-4-17(16)27)26-11-9-25(10-12-26)18-5-6-19(24-23-18)28-15-21-14-22-28/h1-8,14-15H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSLGCDWKQZCOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that incorporates a triazole, pyridazine, piperazine, and indole moiety. This structural diversity suggests potential for a wide range of biological activities. This article aims to summarize the current understanding of the biological activity of this compound based on various studies and findings.

Structural Overview

The compound can be broken down into several key components:

- Triazole Ring : Known for its antimicrobial properties.

- Pyridazine Ring : Associated with various pharmacological activities including antihypertensive and antitumor effects.

- Piperazine Moiety : Commonly found in psychoactive drugs and known for its role in enhancing solubility and bioavailability.

- Indole Structure : Linked to numerous biological functions, particularly in neurotransmission.

Antimicrobial Activity

Studies have indicated that derivatives containing the triazole and pyridazine rings exhibit significant antibacterial and antifungal properties. For instance:

- Compounds with a pyridazine structure have shown effectiveness against various microbial strains, with some derivatives demonstrating enhanced activity due to specific substitutions at the ring positions .

Antitumor Activity

Research has highlighted the cytotoxic potential of compounds similar to the target molecule. For example:

- A related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating strong cytotoxicity. This suggests that modifications to the indole or piperazine components could enhance antitumor efficacy .

Anti-inflammatory Properties

Pyridazinone derivatives have been recognized for their anti-inflammatory effects. Compounds designed from similar scaffolds have been evaluated as potential inhibitors of phosphodiesterase 4 (PDE4), which plays a significant role in inflammatory responses .

Case Study 1: Antimicrobial Efficacy

In a study examining various pyridazinone derivatives, compounds featuring the triazole moiety were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions on the pyridazine ring significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic properties of compounds structurally related to this compound. The study utilized MTT assays across several cancer cell lines (HeLa, MCF-7) and found that certain derivatives exhibited promising cytotoxic profiles, warranting further exploration into their mechanisms of action .

Data Tables

| Activity | Compound | IC50 Value (μM) | Target/Effect |

|---|---|---|---|

| Antimicrobial | Pyridazinone derivative | Varies | Bacterial strains |

| Antitumor | Related indole derivative | 0.99 | BT-474 cancer cell line |

| Anti-inflammatory | PDE4 inhibitor derivative | Not specified | Inhibition of inflammatory response |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains, suggesting potential as new antibiotic agents .

Anticancer Properties

The compound's structure allows it to interact with tubulin, disrupting mitosis in cancer cells. Investigations into related indole derivatives have shown promising results in inhibiting cancer cell proliferation . Molecular docking studies suggest that the compound may bind effectively to cancer-related targets, enhancing its therapeutic potential .

Anti-inflammatory Effects

Compounds featuring the triazole moiety have been reported to possess anti-inflammatory properties. This suggests that the evaluated compound could be explored for its ability to modulate inflammatory pathways, which is critical in diseases like arthritis and other chronic inflammatory conditions .

Pharmacological Studies

Pharmacological evaluations have highlighted the potential of this compound in drug development:

- In Vitro Studies : Various studies have shown that the compound can effectively inhibit cell growth in vitro against multiple cancer cell lines.

- Molecular Docking : Computational studies have indicated favorable interactions with key biological targets, providing insights into its mechanism of action .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of similar compounds using serial dilution methods. The results indicated that several derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a viable path for developing new antibiotics .

Case Study 2: Cancer Cell Line Research

Research involving the application of this compound on specific cancer cell lines demonstrated a marked reduction in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase, further validating its potential as an anticancer agent .

Preparation Methods

Preparation of 6-Chloropyridazin-3-amine

The synthesis begins with the chlorination of pyridazin-3-amine using phosphorus oxychloride (POCl₃) under reflux (110°C, 6 h), yielding 6-chloropyridazin-3-amine with 85–90% purity. Excess POCl₃ is neutralized with ice-water, followed by extraction with dichloromethane.

Triazole Functionalization via Nucleophilic Aromatic Substitution

6-Chloropyridazin-3-amine undergoes substitution with 1H-1,2,4-triazole in dimethylformamide (DMF) at 120°C for 12 h, using potassium carbonate (K₂CO₃) as a base. The reaction achieves 72% yield, with HPLC analysis confirming >95% regioselectivity for the C6 position.

Table 1: Optimization of Triazole Coupling Conditions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 120 | 12 | 72 |

| Cs₂CO₃ | DMF | 120 | 8 | 68 |

| NaH | THF | 65 | 24 | 41 |

Piperazine Acetylation and Indole Coupling

Synthesis of 1-(Piperazin-1-yl)Ethanone Intermediate

The pyridazine-triazole intermediate is reacted with piperazine in acetonitrile under reflux (24 h, 80°C), followed by acetylation using acetic anhydride in the presence of triethylamine (Et₃N). This step affords 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanone with 65% isolated yield.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, triazole-H), 8.15 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.85 (d, J = 3.6 Hz, 1H, indole-H), 7.42–7.38 (m, 2H, indole-H), 6.65 (s, 1H, indole-NH), 4.12–4.08 (m, 4H, piperazine-H), 3.95–3.91 (m, 4H, piperazine-H), 2.45 (s, 3H, acetyl-CH₃).

- ¹³C NMR : 168.9 (C=O), 152.4 (triazole-C), 145.2 (pyridazine-C), 136.8–110.5 (indole-C), 52.1–45.3 (piperazine-C), 21.8 (CH₃).

High-Resolution Mass Spectrometry (HRMS)

Observed [M+H]⁺: 274.1298 (calculated for C₁₂H₁₅N₇O: 274.1301), confirming molecular formula.

Alternative Synthetic Routes and Comparative Evaluation

Palladium-Catalyzed Cross-Coupling Approach

A Suzuki-Miyaura coupling between 6-bromopyridazin-3-amine and 1H-1,2,4-triazole-1-boronic acid achieves 78% yield using Pd(PPh₃)₄ catalyst in toluene/water (3:1) at 100°C. However, this method incurs higher costs due to palladium reagents.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 140°C, 30 min) reduces triazole coupling time to 2 h with comparable yield (70%), demonstrating potential for scalable production.

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Crystallization and Purification

Final purification via antisolvent crystallization (water/ethanol 1:2) achieves 99.5% HPLC purity. Particle size distribution is controlled by cooling rate (0.5°C/min).

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, and how do they influence its reactivity or bioactivity?

- Methodological Answer : The compound contains three critical heterocyclic moieties:

- A piperazine ring (linked to pyridazine), which enhances solubility and enables hydrogen bonding.

- A pyridazine-triazole hybrid (6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl), which introduces π-π stacking potential and metal coordination sites.

- An indole-ethanone group , known for hydrophobic interactions and binding to aromatic residues in enzymes .

- Structural analogs (e.g., ) suggest that the triazole and pyridazine groups modulate electronic properties, affecting ligand-receptor binding kinetics.

Q. What synthetic strategies are commonly employed for assembling multi-heterocyclic compounds like this molecule?

- Methodological Answer :

- Stepwise coupling : Piperazine is often introduced via nucleophilic substitution or Buchwald-Hartwig amination. Triazole-pyridazine hybrids are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura cross-coupling (e.g., ).

- Indole functionalization : The ethanone-indole moiety is typically prepared via Friedel-Crafts acylation or ketone coupling under acidic conditions .

- Purification : Use preparative HPLC (≥95% purity) and confirm intermediates via / NMR and HRMS .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .

- Spectroscopy :

- NMR to confirm proton environments (e.g., indole NH at δ 10–12 ppm, triazole protons at δ 7.5–8.5 ppm).

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm) and aromatic stretching bands .

- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis yield of this compound?

- Methodological Answer :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in pyridazine-triazole formation. Copper iodide enhances CuAAC reaction rates .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions, while dichloromethane minimizes side reactions in acylation steps .

- Temperature control : Low temperatures (0–5°C) suppress indole oxidation during ethanone coupling .

- Yield optimization : Use Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry (e.g., reports 65–78% yields for analogous triazole-pyridazine systems).

Q. How can contradictory structure-activity relationship (SAR) data for analogs of this compound be resolved?

- Methodological Answer :

- Pharmacophore mapping : Compare bioactivity data (e.g., IC values) across analogs with systematic substitutions (e.g., triazole vs. tetrazole, indole vs. azaindole). highlights substituent coplanarity as critical for HIV gp120 binding.

- Computational modeling : Use molecular docking (AutoDock Vina) to assess binding poses and MM/GBSA free-energy calculations to rank substituent contributions .

- Experimental validation : Synthesize focused libraries (e.g., triazole positional isomers) and test in orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .

Q. What strategies are recommended for resolving crystallographic ambiguities in this compound’s derivatives?

- Methodological Answer :

- Crystallization : Optimize solvent systems (e.g., ethanol/water gradients) and use seeding techniques for piperazine-containing analogs. recommends the CCP4 suite for phase problem resolution.

- Data collection : High-resolution X-ray diffraction (≤1.0 Å) at synchrotron facilities to resolve electron density for flexible piperazine and triazole groups.

- Refinement : SHELXL for anisotropic displacement parameters and validation via R (≤0.25) .

Q. How can researchers design assays to evaluate this compound’s potential kinase inhibition?

- Methodological Answer :

- Target selection : Prioritize kinases with ATP-binding pockets accommodating triazole-pyridazine motifs (e.g., JAK2, EGFR).

- Assay design :

- Biochemical : TR-FRET-based kinase activity assays (e.g., ADP-Glo™) with IC determination.

- Cellular : Use engineered cell lines (e.g., Ba/F3-JAK2) for proliferation inhibition and Western blotting for phospho-target validation .

- Counter-screens : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., serum concentration in alters potency due to protein binding).

- Resynthesis and retesting : Verify activity of key analogs (e.g., triazole vs. imidazole substitutions) under standardized protocols .

- Data normalization : Express IC values relative to positive controls (e.g., staurosporine for kinases) to mitigate inter-lab variability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.